molecular formula C12H19N3O3 B2651347 tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1251003-82-3

tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2651347
CAS No.: 1251003-82-3
M. Wt: 253.302
InChI Key: SKWSMSXJMYMAMO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes a hydroxymethyl (-CH₂OH) substituent at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)9(8-16)6-13-15/h6,16H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWSMSXJMYMAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyrazine moieties under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Substituted pyrazines with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:

  • CNS Penetration : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can penetrate the central nervous system (CNS), making them candidates for neurological applications. For instance, a related compound demonstrated selective negative allosteric modulation of mGlu5 receptors, which are implicated in various CNS disorders .
  • Anticancer Properties : The structural features of pyrazolo compounds allow for interactions with multiple biological targets. Some derivatives have shown promise in inhibiting cancer cell proliferation .

Applications in Medicinal Chemistry

The unique structure of tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate opens avenues for its use in drug development:

  • Drug Design : Its ability to modulate receptor activity suggests potential as a lead compound for developing new therapeutics targeting neurological disorders or cancer .
  • Synthesis of Heterocycles : The compound can serve as a building block in the synthesis of more complex heterocyclic systems. Pyrazoles are often used as precursors in organic synthesis due to their versatile reactivity .

Case Study 1: CNS Activity

A study published in the journal Nature highlighted the efficacy of pyrazolo compounds in modulating glutamate receptors. The research demonstrated that specific substitutions on the pyrazolo ring could enhance receptor selectivity and potency .

Case Study 2: Anticancer Activity

In another investigation, derivatives of pyrazolo compounds were tested against various cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting that this compound could be developed into an anticancer agent .

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically include binding to the active site of an enzyme or receptor, leading to modulation of its activity.

Comparison with Similar Compounds

Key Insights :

  • The hydroxymethyl group (-CH₂OH) provides moderate polarity, balancing solubility in semi-polar solvents (e.g., DMSO, methanol) while enabling further derivatization (e.g., oxidation to carboxylic acids or esterification).
  • Compared to the bromo analog, the hydroxymethyl group reduces electrophilicity, making the compound less reactive in cross-coupling but more suitable for hydroxyl-directed chemistry .

Positional Isomerism

Variations in substituent placement alter electronic and steric profiles:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Differences References
tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 7 C₁₂H₁₉N₃O₃ 253.29 Hydroxymethyl at position 7; altered ring strain and hydrogen-bonding topology. Solubility: Chloroform, methanol, DMSO.
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2 C₁₁H₁₈N₄O₂ 238.29 Amino group at position 2; distinct electronic effects on the pyrazine ring. Likely impacts base strength and metal coordination.

Key Insights :

  • Position 3 substitution (target compound) optimizes steric accessibility for further functionalization compared to position 7 .
  • Amino groups at position 2 may enhance π-stacking interactions in biological systems but reduce metabolic stability .

Core Heterocycle Modifications

Replacing the pyrazine ring with other heterocycles alters physicochemical properties:

Compound Name Core Structure Molecular Formula Molecular Weight Key Differences References
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate Pyrimidine C₁₂H₁₉N₃O₃ 253.30 Pyrimidine core increases aromaticity and electron-deficient character. May enhance binding to purine-rich enzyme pockets.
6,7-Dihydropyrazolo[1,5-a]pyrimidines Pyrimidine Variable Variable Demonstrated DNA interaction via intercalation; highlights the pharmacological relevance of core heterocycle choice.

Key Insights :

  • Pyrimidine analogs exhibit stronger DNA-binding activity, suggesting divergent therapeutic applications .

Biological Activity

tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1251003-82-3) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound has a molecular formula of C₁₂H₁₉N₃O₃ and a molecular weight of approximately 253.3 g/mol. Its structure includes a tert-butyl group and a hydroxymethyl moiety, which may influence its biological activity.

Research indicates that compounds within the pyrazolo family, including this compound, exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Studies have shown that pyrazolo derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Enzymatic Inhibition : Certain pyrazolo compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

  • Anticancer Potential :
    • A study published in Pharmaceutical Research highlighted the anticancer properties of pyrazolo derivatives, indicating that they can induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-kB signaling pathways .
    • Another research article outlined the synthesis and evaluation of several pyrazolo compounds for their cytotoxic effects on HeLa and L929 cells, demonstrating significant growth inhibition at micromolar concentrations .
  • Anti-inflammatory Activity :
    • Research conducted on related pyrazolo compounds indicated their efficacy in reducing inflammation markers in vitro. For instance, compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced NF-kB activation in THP-1 cells .
    • The study found that certain derivatives exhibited IC50 values below 50 µM, indicating potent anti-inflammatory activity.
  • Enzyme Inhibition :
    • A comprehensive review discussed the role of pyrazolo derivatives as enzyme inhibitors, particularly targeting kinases involved in cancer progression. This suggests that this compound may also interact with similar targets .

Comparative Analysis

The following table summarizes the biological activities of various pyrazolo derivatives compared to this compound:

Compound NameBiological ActivityNotable Findings
This compoundAnticancer, Anti-inflammatoryInduces apoptosis; inhibits NF-kB
Tert-butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylateAntioxidantExhibits radical scavenging activity
Tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylateEnzyme inhibitionEffective against kinase targets

Q & A

Synthesis and Optimization

1.1 Basic: What are common synthetic routes for tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate? The synthesis typically involves multi-step reactions, including protection/deprotection strategies for the tert-butyl group. For example, tert-butyl carbamate derivatives are synthesized via coupling reactions using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via recrystallization (e.g., using DCM/hexane mixtures) . Key steps include:

  • Amide coupling : Use of TFA for Boc-group deprotection.
  • Purification : Recrystallization yields >90% purity in optimized conditions .
Reaction Step Reagents/Conditions Yield Reference
DeprotectionTFA in DCM, 2h, RT94%
RecrystallizationDCM/hexane>95% purity

1.2 Advanced: How to troubleshoot low yields in the coupling reaction during synthesis? Low yields often stem from incomplete deprotection or side reactions. Strategies include:

  • Optimize stoichiometry : Ensure a 1:1 molar ratio of reactants to avoid excess reagent degradation.
  • Catalyst screening : Palladium catalysts (e.g., Pt/C under H₂) improve hydrogenation efficiency .
  • Temperature control : Reactions at 50°C under H₂ atmosphere enhance reduction kinetics .

Structural Characterization

2.1 Basic: What spectroscopic methods validate the structure of this compound?

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ 1.4 ppm for 1^1H; δ 28-30 ppm for 13^13C) and hydroxymethyl moiety (δ 3.6-4.2 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 223.27 (M+H+^+) align with the formula C11_{11}H17_{17}N3_3O2_2 .

2.2 Advanced: How does X-ray crystallography resolve ambiguities in stereochemistry? Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and lattice parameters. For related dihydropyrazine derivatives:

  • Triclinic crystal system : Parameters include a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å, with angles α = 81.156°, β = 77.150°, γ = 72.278° .
  • Dihedral angles : Confirm non-planar conformation of the pyrazolo-pyrazine ring system .

Stability and Handling

3.1 Basic: What storage conditions ensure compound stability?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .

3.2 Advanced: How to assess thermal stability under reaction conditions?

  • TGA/DSC : Thermal gravimetric analysis reveals decomposition temperatures >150°C for tert-butyl-protected analogs .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formation during heating .

Mechanistic and Computational Insights

4.1 Basic: What reaction mechanisms govern the formation of the pyrazolo-pyrazine core? The core forms via cyclization between hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps:

  • Nucleophilic attack : Hydrazine attacks the carbonyl carbon, followed by dehydration .
  • Ring closure : Intramolecular cyclization under acidic or basic conditions .

4.2 Advanced: How can DFT calculations predict regioselectivity in functionalization? Density functional theory (DFT) models predict electron-deficient sites for electrophilic substitution. For example:

  • Electrostatic potential maps : Highlight C-3 of the pyrazine ring as the most reactive site for hydroxymethylation .

Data Contradiction Analysis

5.1 Advanced: How to resolve discrepancies in reported bioactivity data?

  • Purity verification : Replicate experiments using ≥95% pure compound (HPLC) to exclude impurity effects .
  • Assay conditions : Compare buffer pH, temperature, and enzyme concentrations across studies. For phosphodiesterase assays, variations in IC50_{50} may arise from differing substrate concentrations .

Methodological Cross-Validation

6.1 Advanced: How to validate synthetic intermediates using orthogonal techniques?

  • HPLC-MS : Confirm intermediate identity and purity during multi-step synthesis .
  • Cross-polarization magic-angle spinning (CP/MAS) NMR : Analyze solid-state conformation of crystalline intermediates .

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